molecular formula C9H17NS B1284339 3-(Isothiocyanatomethyl)heptane CAS No. 21663-56-9

3-(Isothiocyanatomethyl)heptane

Cat. No.: B1284339
CAS No.: 21663-56-9
M. Wt: 171.31 g/mol
InChI Key: ZYEYDQLSVHQXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isothiocyanatomethyl)heptane is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity in Heteroallene Capture

A study by Jobbins et al. (2023) explores the reactivity of tetrel functionalized heptapnictogen clusters, specifically focusing on their interaction with isocyanates, an isothiocyanate, and CO2. This research highlights the potential of these clusters, including compounds related to 3-(Isothiocyanatomethyl)heptane, in capturing various heteroallenes. These findings could have implications in areas such as greenhouse gas capture and chemical synthesis (Jobbins et al., 2023).

Catalysis in Isomerization Reactions

Research conducted by Shkurenok et al. (2015) on Pt/WO3/ZrO2 Catalysts for n-Heptane Isomerization provides insights into the role of heptane compounds in catalysis. While not directly involving this compound, this research is relevant in understanding how similar heptane compounds can be used in catalytic processes, particularly in isomerization reactions (Shkurenok et al., 2015).

Formation and Stability of Mesophases

The study by Demenev et al. (2010) on Hexagonal Columnar Mesophases of a Benzotristhiophene Derivative, which includes analysis of heptane solutions, provides valuable information on the formation and stability of mesophases. This research may offer insights into the behavior of similar compounds like this compound in forming stable structures under various conditions (Demenev et al., 2010).

Synthesis and Properties of Morpholine Derivatives

Walker et al. (2012) investigated the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate, a morpholine-based compound. This research is pertinent in understanding the synthetic pathways and properties of bicyclic compounds, potentially applicable to the study of this compound (Walker et al., 2012).

Coordination of Transition Metal Centers

Petrukhina et al. (2005) explored spirocyclic sulfur and selenium ligands in the coordination of transition metal centers. The study provides insights into the coordination chemistry of heptane derivatives, which is essential for understanding the potential applications of this compound in metal coordination and catalysis (Petrukhina et al., 2005).

Ionization Cross-Sections in Mass Spectrometry

Vacher et al. (2010) conducted a study on the electron impact ionization cross-sections of n-heptane, which is relevant to understanding the ionization properties of similar heptane derivatives like this compound. This research is particularly significant for applications in mass spectrometry and chemical analysis (Vacher et al., 2010).

Safety and Hazards

3-(Isothiocyanatomethyl)heptane is classified as dangerous, with hazard statements including H302, H312, H315, H317, H318, H332, H334, H335 . These codes indicate various hazards, including harm if swallowed or inhaled, skin irritation, and eye damage . It should be handled with appropriate safety measures .

Mechanism of Action

    Target of action

    Isothiocyanates have been found to exert a broad spectrum of action against both Gram-positive and Gram-negative bacteria .

    Biochemical pathways

    Isothiocyanates can affect various biochemical pathways in bacterial cells, including those involved in protein synthesis and cell wall formation .

    Pharmacokinetics

    Isothiocyanates are generally absorbed in the gastrointestinal tract and distributed throughout the body .

    Result of action

    The result of the action of isothiocyanates is the death of bacterial cells, which can help in controlling bacterial infections .

    Action environment

    The action of isothiocyanates can be influenced by various environmental factors, such as temperature and pH .

Biochemical Analysis

Biochemical Properties

3-(Isothiocyanatomethyl)heptane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of thiocarbamate adducts . These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modify the structure and function of proteins by forming covalent bonds with amino groups, thereby affecting protein folding and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of proteins through the formation of thiocarbamate adducts . This modification can lead to changes in protein activity, stability, and localization. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as chemoprotection against cancer by inducing cytoprotective proteins and inhibiting pro-inflammatory responses . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components . The localization and accumulation of this compound can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can significantly impact its activity and overall cellular effects .

Properties

IUPAC Name

3-(isothiocyanatomethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEYDQLSVHQXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585338
Record name 3-(Isothiocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21663-56-9
Record name 3-(Isothiocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isothiocyanatomethyl)heptane
Reactant of Route 2
Reactant of Route 2
3-(Isothiocyanatomethyl)heptane
Reactant of Route 3
Reactant of Route 3
3-(Isothiocyanatomethyl)heptane
Reactant of Route 4
Reactant of Route 4
3-(Isothiocyanatomethyl)heptane
Reactant of Route 5
Reactant of Route 5
3-(Isothiocyanatomethyl)heptane
Reactant of Route 6
Reactant of Route 6
3-(Isothiocyanatomethyl)heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.